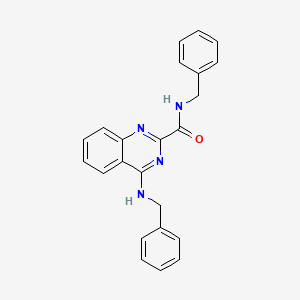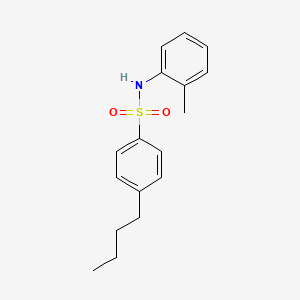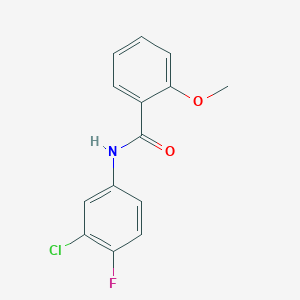
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide, commonly known as PH-797804, is a synthetic compound that belongs to the isoxazolecarboxamide class of drugs. It was first developed as a selective inhibitor of p38α mitogen-activated protein kinase (MAPK) for the treatment of inflammatory diseases. However, recent studies have shown that PH-797804 has potential applications in various scientific research areas, including cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
The mechanism of action of PH-797804 is mainly through the inhibition of p38α 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide. This enzyme is a key regulator of various cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. By inhibiting the activity of p38α this compound, PH-797804 can modulate these cellular processes and exert its therapeutic effects. In addition, PH-797804 has also been shown to inhibit the activity of other enzymes, such as cyclin-dependent kinase 2 (CDK2) and CDK5, which are involved in the regulation of cell cycle progression and neuronal function.
Biochemical and Physiological Effects
PH-797804 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. In addition, PH-797804 has also been shown to have neuroprotective effects, by inhibiting the activity of CDK5 and reducing the accumulation of tau protein, which is implicated in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
PH-797804 has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to penetrate the blood-brain barrier. However, its limitations include its relatively low solubility and stability, as well as its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of PH-797804. One of the most promising areas is in the development of novel cancer therapies, where PH-797804 can be used as a potent inhibitor of p38α 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide. In addition, PH-797804 can also be used in the treatment of cardiovascular diseases, such as atherosclerosis and ischemic heart disease, by modulating inflammatory responses and reducing oxidative stress. Finally, PH-797804 has potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by inhibiting the activity of CDK5 and reducing the accumulation of tau protein.
Wissenschaftliche Forschungsanwendungen
PH-797804 has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications is in cancer research, where it has been shown to inhibit the growth and metastasis of cancer cells. In particular, PH-797804 has been found to inhibit the activity of p38α 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of p38α this compound, PH-797804 can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and metastasis.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-14-8-6-13(7-9-14)19-17(21)16-10-15(20-23-16)11-2-4-12(18)5-3-11/h2-10H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREWLGLYXYFLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B4729740.png)

![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4729750.png)

![2-(1,3-benzodioxol-5-ylmethylene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4729762.png)
![3-(4-biphenylyl)-1-[(4-chlorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4729767.png)


![2-[methyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4729794.png)
![ethyl 4-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4729806.png)
![N-methyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4729811.png)
![1-[(dimethylamino)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4729820.png)

